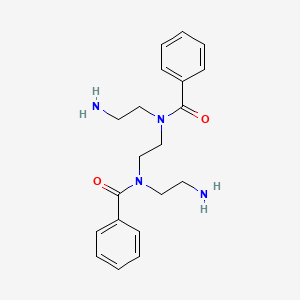
N,N'-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide): is a compound that belongs to the class of bis-amides. It is characterized by the presence of two benzamide groups connected by an ethane-1,2-diyl linker, with additional aminoethyl groups attached to the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) typically involves the reaction of ethane-1,2-diamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-aminoethylamine to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug discovery .
Medicine: The compound has demonstrated potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is used in the formulation of specialty chemicals and as an intermediate in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. Molecular docking studies have shown that the compound has good binding potential against certain targets, particularly those involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure with a propanediamine linker instead of ethane-1,2-diyl.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure with ethane-1,2-diamine linker.
N,N’-Bis(2-aminoethyl)benzamide: Lacks the ethane-1,2-diyl linker.
Uniqueness: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is unique due to its specific ethane-1,2-diyl linker, which imparts distinct chemical and biological properties. This linker enhances the compound’s stability and binding affinity to molecular targets, making it more effective in its applications compared to similar compounds .
Eigenschaften
Molekularformel |
C20H26N4O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-N-[2-[2-aminoethyl(benzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H26N4O2/c21-11-13-23(19(25)17-7-3-1-4-8-17)15-16-24(14-12-22)20(26)18-9-5-2-6-10-18/h1-10H,11-16,21-22H2 |
InChI-Schlüssel |
IHOJZTKXZQCFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(CCN)CCN(CCN)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
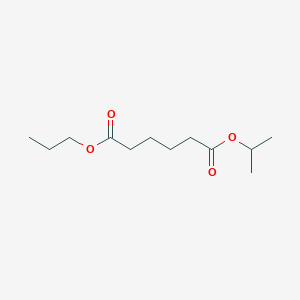
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
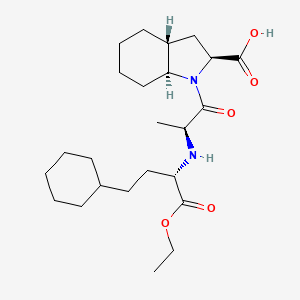
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

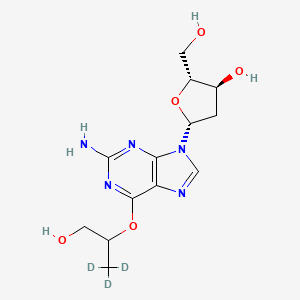
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)

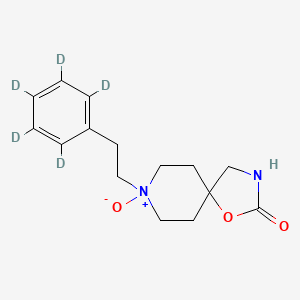
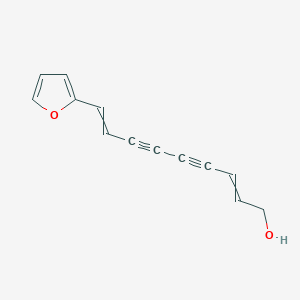
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
